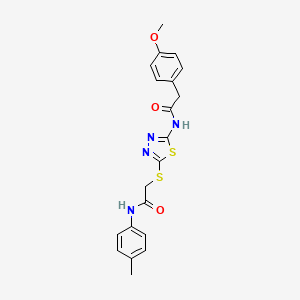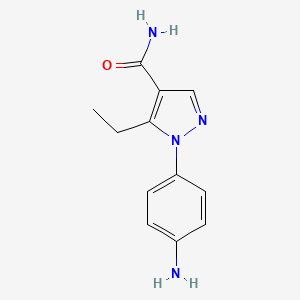![molecular formula C18H22N2O3 B2459147 N-[3-(1,2-oxazol-4-il)propil]-4-feniloxano-4-carboxamida CAS No. 1903152-20-4](/img/structure/B2459147.png)
N-[3-(1,2-oxazol-4-il)propil]-4-feniloxano-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,2-oxazol-4-yl)propyl]-4-phenyloxane-4-carboxamide is a complex organic compound that features an isoxazole ring, a tetrahydropyran ring, and a carboxamide group. Isoxazole derivatives are known for their wide range of biological activities and are commonly found in many commercially available drugs . The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
N-[3-(1,2-oxazol-4-yl)propyl]-4-phenyloxane-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,2-oxazol-4-yl)propyl]-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the formation of the isoxazole ring. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which often employs Cu(I) or Ru(II) as catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
The preparation of the tetrahydropyran ring can be achieved through various methods, including the protection of hydroxyl groups, oxidation, and olefination reactions . The final step involves the coupling of the isoxazole and tetrahydropyran intermediates to form the desired carboxamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to maximize yield and minimize waste. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(1,2-oxazol-4-yl)propyl]-4-phenyloxane-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the carboxamide group or other parts of the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NaIO4, reducing agents like NaBH4, and various catalysts for substitution reactions . Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of nitro or hydroxyl derivatives, while reduction of the carboxamide group can yield amine derivatives.
Mecanismo De Acción
The mechanism of action of N-[3-(1,2-oxazol-4-yl)propyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoxazole derivatives and tetrahydropyran-containing molecules. Examples include:
- Isoxazole-based drugs with analgesic, anti-inflammatory, and anticancer activities .
- Tetrahydropyran derivatives used in medicinal chemistry and drug design .
Uniqueness
N-[3-(1,2-oxazol-4-yl)propyl]-4-phenyloxane-4-carboxamide is unique due to its combination of an isoxazole ring and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for scientific research and drug discovery.
Propiedades
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-17(19-10-4-5-15-13-20-23-14-15)18(8-11-22-12-9-18)16-6-2-1-3-7-16/h1-3,6-7,13-14H,4-5,8-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRLQPWOJVDERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCCC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B2459066.png)
![2,5-Dichloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2459068.png)
![Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate](/img/structure/B2459070.png)
![4-Chloro-2-[(2,6-diethylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2459072.png)
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide](/img/structure/B2459073.png)
![N-(1-Cyanocyclopropyl)-2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B2459074.png)

![N-(1-cyanocycloheptyl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B2459076.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2459082.png)
![N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2459083.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2459084.png)
![3-(benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2459086.png)
![1-[4-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-1-yl]prop-2-en-1-one](/img/structure/B2459087.png)
